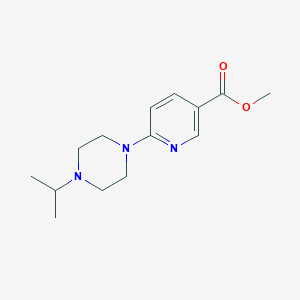

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C14H21N3O2. It is a derivative of nicotinic acid and contains a piperazine ring substituted with an isopropyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80°C to 100°C to ensure complete esterification . The piperazine ring is then introduced through a nucleophilic substitution reaction, where 4-isopropylpiperazine is reacted with the esterified nicotinic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: In studies involving enzyme inhibition and receptor binding assays.

Industry: Used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The piperazine ring plays a crucial role in binding to the active site of the target molecule, while the nicotinate moiety contributes to the overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A simpler ester of nicotinic acid used in topical preparations for muscle and joint pain.

Nicotinic acid: A precursor to Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate, used in various biochemical applications.

4-Isopropylpiperazine: A key intermediate in the synthesis of the compound.

Uniqueness

This compound is unique due to its combination of a nicotinate moiety and a substituted piperazine ring. This structure imparts distinct chemical properties, making it valuable in specific research applications where other similar compounds may not be as effective .

Biological Activity

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies. The information presented is based on diverse sources to ensure a comprehensive understanding.

Molecular Details

| Property | Details |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The compound features a nicotinate moiety linked to a piperazine group, which is known for enhancing pharmacological properties.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and enzyme inhibition. The piperazine ring is significant in conferring affinity for various receptors, including serotonin and dopamine receptors, which are crucial in neurological functions and psychiatric disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine moiety significantly influence the compound's potency and selectivity. For example, varying the alkyl substituents on the piperazine ring alters binding affinity to target receptors, impacting therapeutic efficacy .

In Vitro Studies

- Antitumor Activity : In a study investigating derivatives of piperazine, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.19 µM to 5.24 µM, indicating strong potential as anticancer agents .

- Neuropharmacological Effects : Research has shown that derivatives of this compound can enhance cognitive functions in animal models by modulating cholinergic pathways, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .

In Vivo Studies

Case studies have illustrated the efficacy of this compound in animal models:

- Model of Chronic Pain : In a murine model of chronic pain induced by inflammatory agents, treatment with the compound resulted in a significant reduction in pain scores compared to control groups, suggesting analgesic properties .

- Behavioral Studies : Behavioral assays demonstrated that administration of this compound improved memory retention in rodent models, supporting its potential use in cognitive enhancement therapies .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives, including this compound, showed promising results against human cancer cell lines. The study highlighted that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Study 2: Neurological Impact

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neurodegeneration. Results indicated that it could mitigate neuronal damage and improve survival rates in treated animals compared to untreated controls .

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

methyl 6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H21N3O2/c1-11(2)16-6-8-17(9-7-16)13-5-4-12(10-15-13)14(18)19-3/h4-5,10-11H,6-9H2,1-3H3 |

InChI Key |

OQHPYCNAGNZPGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.